Pentylamine hydrobromide

Catalog No.
S3318062
CAS No.
7334-94-3
M.F
C5H14BrN
M. Wt
168.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentylamine hydrobromide

CAS Number

7334-94-3

Product Name

Pentylamine hydrobromide

IUPAC Name

pentan-1-amine;hydrobromide

Molecular Formula

C5H14BrN

Molecular Weight

168.08 g/mol

InChI

InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H

InChI Key

FECKHSTWGKTQAN-UHFFFAOYSA-N

SMILES

CCCCCN.Br

Canonical SMILES

CCCCCN.Br
  • Pentylamine hydrobromide is a white crystalline solid at room temperature [].
  • Its origin is typically synthetic, produced from pentylamine and hydrobromic acid [].
  • While not widely used commercially, pentylamine hydrobromide finds application in scientific research due to the presence of the functional amine group (NH2) which can participate in various chemical reactions [].

Molecular Structure Analysis

The key feature of pentylamine hydrobromide is its structure:

  • It consists of a five-carbon chain (pentyl group) bonded to a primary amine (NH2) at one end and an inorganic bromide (Br-) ion at the other end [].
  • The presence of the amine group makes it a potentially nucleophilic compound, meaning it can donate an electron pair in reactions [].

Chemical Reactions Analysis

Pentylamine hydrobromide can participate in various chemical reactions due to the amine functionality. Here are some examples:

  • Synthesis: The most common synthesis involves the reaction of pentylamine with hydrobromic acid:

C5H11NH2 (pentylamine) + HBr -> C5H12N•HBr (pentylamine hydrobromide) []

  • Acid-Base Reactions: Pentylamine hydrobromide acts as a salt and readily dissolves in water. The amine group can accept a proton (H+) from water, exhibiting weak basicity:

C5H12N•HBr (pentylamine hydrobromide) + H2O -> C5H13NH3+ (pentylammonium ion) + Br- (bromide ion) []

  • Alkylation: The amine group can react with alkylating agents (compounds containing a reactive alkyl group) to form substituted amines:

C5H12N•HBr + R-X -> C5H12NR + HX (where R is an alkyl group and X is a leaving group) []


Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 100-200°C (based on similar amine hydrobromides) [].
  • Boiling point: Decomposes upon heating (common for amine salts) [].
  • Solubility: Soluble in water due to ionic character [].
  • Stability: Relatively stable at room temperature, but may decompose upon heating or exposure to strong acids or bases [].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

167.03096 g/mol

Monoisotopic Mass

167.03096 g/mol

Heavy Atom Count

7

Dates

Modify: 2023-08-19

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